molecular formula C10H10F2N2O B1527259 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile CAS No. 1247559-93-8

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile

Cat. No. B1527259
CAS RN: 1247559-93-8
M. Wt: 212.2 g/mol
InChI Key: OARQYBMWGIPPEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 2-amino-substituted benzaldehyde compounds involves preparing a benzaldehyde with a halogeno group or an alkoxy group bonded in the 3 position, a hydrogen atom bonded in the 2 position, and a hydrogen atom, an alkyl group, a halogeno group, an alkoxy group, or a cyano group bonded independently in each of the 4, 5, and 6 positions . The process includes acetal-protecting a formyl group in the benzaldehyde, sequentially performing lithiation, azidation, and amination of the 2 position, and then performing acetal deprotection .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Amino-3,4-difluorobenzaldehyde has been characterized by 1H-NMR, 13C-NMR, and HRMS . The molecular formula is C7H5F2NO, with an average mass of 157.117 Da and a monoisotopic mass of 157.033920 Da .


Chemical Reactions Analysis

The compound ‘1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride’ exhibits significant perplexity due to its complex structure and offers burstiness with its diverse applications, ranging from pharmaceutical development to organic synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Amino-3,4-difluorobenzaldehyde have been reported. The predicted boiling point is 252.2±40.0 °C, and the predicted density is 1.405±0.06 g/cm3 .

Scientific Research Applications

Hypoxia-Inducible Factors (HIF) Modulation

This compound has been identified as a potential mediator for hypoxia-inducible factors, which are crucial in the body’s response to oxygen availability. By influencing HIF, it can be used to treat conditions associated with erythropoietin, such as anemia, by increasing endogenous erythropoietin production both in vitro and in vivo .

Pharmaceutical Development

The unique structure of this compound makes it valuable in the development of new pharmaceuticals. Its ability to act as a building block for more complex molecules means it could be used in the synthesis of a variety of drugs, particularly those targeting erythropoiesis and hypoxia-related pathways .

Organic Synthesis

As a versatile chemical intermediate, “2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile” can be used in organic synthesis. Its difluorophenoxy group, in particular, is useful for introducing fluorine atoms into other compounds, which can significantly alter their chemical and biological properties.

Safety and Hazards

The safety and hazards of similar compounds like 2-Amino-3,4-difluorobenzaldehyde have been documented. It is classified under GHS07, with a signal word of “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

2-amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c1-10(14,5-13)6-15-7-2-3-8(11)9(12)4-7/h2-4H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARQYBMWGIPPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)F)F)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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